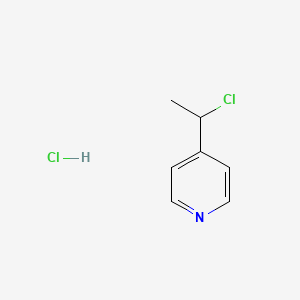

4-(1-Chloroethyl)pyridine hydrochloride

Overview

Description

“4-(1-Chloroethyl)pyridine hydrochloride” is a chemical compound that finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .

Molecular Structure Analysis

The empirical formula of “4-(1-Chloroethyl)pyridine hydrochloride” is C6H6ClN · HCl . The molecular weight is 164.03 . The SMILES string representation is Cl[H].ClCc1ccncc1 .Physical And Chemical Properties Analysis

“4-(1-Chloroethyl)pyridine hydrochloride” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point between 166-173 °C .Scientific Research Applications

Synthesis and Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is utilized as a recyclable catalyst for acylation of inert alcohols and phenols. This compound, when used under base-free conditions, helps form N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which plays a crucial role in various acylation reactions (Liu, Ma, Liu, & Wang, 2014).

Photophysical Studies

Pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain are synthesized to study the effect of substituents on their fluorescence properties. This research is significant for understanding how different substituents impact the fluorescent quantum yield of such compounds (Patil, Shelar, & Toche, 2011).

Antibacterial Applications

Pyridine derivatives, including those with a chloromethyl group, have shown potential antibacterial activity. Microwave-assisted quaternization of various pyridine derivatives results in compounds with effective antimicrobial properties against both Gram-positive and Gram-negative bacteria (Bušić, Pavlović, Roca, Vikić-Topić, & Gašo-Sokač, 2017).

Chemical Delivery Systems for Brain Targeting

A 1, 4‐dihydropyridine ⇌ pyridinium salt type redox system, which can be derived from compounds including chloroethylpyridine, is used for site‐specific and sustained delivery of drugs to the brain. This innovative approach allows for targeted drug delivery, particularly for anticancer agents (El-Sherbeny, Al‐Salem, Sultan, Radwan, Farag, & El-Subbagh, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is a key organic raw material used in the production of high-value fine chemical products .

Biochemical Pathways

It’s known to be widely used in various fields such as pharmaceuticals, pesticides, dyes, flavors, feed additives, food additives, rubber auxiliaries, and synthetic materials , suggesting it may influence a variety of biochemical processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1-Chloroethyl)pyridine hydrochloride. For instance, it’s known to be hygroscopic, meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy.

properties

IUPAC Name |

4-(1-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOLBRUXQVFJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Chloroethyl)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)